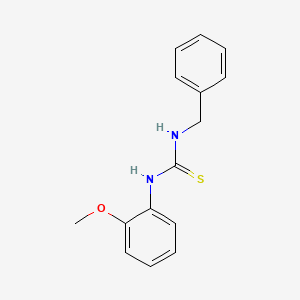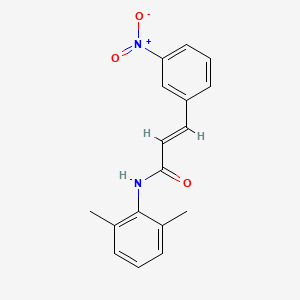![molecular formula C17H18BrN3O2 B5764514 1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5764514.png)
1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine, also known as BPIP, is a chemical compound that has generated significant interest in the scientific community due to its potential therapeutic applications. BPIP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of 1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems and signaling pathways. This compound has been shown to bind to the serotonin transporter and the norepinephrine transporter, which increases the levels of these neurotransmitters in the brain. This compound also inhibits the activity of the enzyme monoamine oxidase, which is involved in the degradation of neurotransmitters. In addition, this compound has been shown to modulate the activity of various ion channels and receptors, such as the GABA-A receptor and the TRPV1 channel.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the dose and the route of administration. This compound has been shown to increase the levels of serotonin and norepinephrine in the brain, which can have antidepressant effects. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which can have anti-inflammatory effects. Furthermore, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, which can have antitumor effects.
実験室実験の利点と制限
1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine has several advantages for lab experiments, such as its high purity and stability, which makes it suitable for in vitro and in vivo studies. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound has some limitations, such as its low solubility in water, which can affect its bioavailability and pharmacokinetics. Furthermore, this compound has not been extensively studied in humans, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for research on 1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine. One direction is to further elucidate its mechanism of action, particularly its effects on neurotransmitter systems and signaling pathways. Another direction is to study its potential therapeutic applications in various disease models, such as depression, anxiety, and cancer. Furthermore, future research could focus on developing novel derivatives of this compound with improved pharmacological properties, such as higher solubility and bioavailability.
合成法
The synthesis of 1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine involves the reaction of 1-(3-bromophenoxy)acetyl chloride with 4-(2-pyridinyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography or recrystallization. The yield of this compound is typically in the range of 50-70%, and the purity can be confirmed by NMR spectroscopy and mass spectrometry.
科学的研究の応用
1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been studied for its potential therapeutic applications in various disease models. For example, this compound has been shown to have anti-inflammatory effects in a mouse model of colitis, where it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been studied for its potential as an antidepressant, where it increases the levels of serotonin and norepinephrine in the brain. Furthermore, this compound has been shown to have antitumor activity in various cancer cell lines, where it induces apoptosis and inhibits cell proliferation.
特性
IUPAC Name |
2-(3-bromophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c18-14-4-3-5-15(12-14)23-13-17(22)21-10-8-20(9-11-21)16-6-1-2-7-19-16/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZWIHWUXVBLAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5764434.png)
![1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5764441.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5764448.png)
![N-[4-(1-azepanylmethyl)phenyl]acetamide](/img/structure/B5764450.png)
![3-[(2-fluorobenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5764457.png)
![N-(2,4-difluorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5764493.png)
![1-[3-(2-nitrophenyl)acryloyl]piperidine](/img/structure/B5764501.png)
![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-one](/img/structure/B5764507.png)




![dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)
